molecular formula C7H7FN2O2 B2627637 3-(5-Fluoropyrimidin-2-yl)propanoic acid CAS No. 1935478-40-2

3-(5-Fluoropyrimidin-2-yl)propanoic acid

Cat. No.: B2627637
CAS No.: 1935478-40-2
M. Wt: 170.143
InChI Key: GZONJWPOXHZVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Fluoropyrimidin-2-yl)propanoic acid is a chemical compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol It is characterized by the presence of a fluoropyrimidine ring attached to a propanoic acid moiety

Chemical Reactions Analysis

3-(5-Fluoropyrimidin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(5-Fluoropyrimidin-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine ring is known to interact with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(5-Fluoropyrimidin-2-yl)propanoic acid can be compared with other similar compounds, such as:

  • 4-Chloro-5-fluoropyrimidine
  • 2-(5-Fluoropyrimidin-2-yl)acetonitrile
  • 1-(5-Fluoropyrimidin-2-yl)ethanol
  • (5-Fluoropyrimidin-2-yl)acetic acid

Properties

IUPAC Name

3-(5-fluoropyrimidin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-5-3-9-6(10-4-5)1-2-7(11)12/h3-4H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZONJWPOXHZVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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